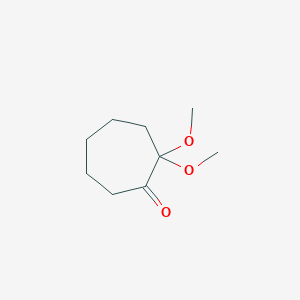

2,2-Dimethoxycycloheptanone

Description

Structure

3D Structure

Properties

CAS No. |

89874-31-7 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2,2-dimethoxycycloheptan-1-one |

InChI |

InChI=1S/C9H16O3/c1-11-9(12-2)7-5-3-4-6-8(9)10/h3-7H2,1-2H3 |

InChI Key |

RJGDZXBTGLYZIM-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCCCCC1=O)OC |

Origin of Product |

United States |

Methodological Approaches for the Synthesis of 2,2 Dimethoxycycloheptanone

Conventional Chemical Synthesis Strategies

Traditional organic synthesis provides robust and well-documented methods for the formation of ketals from their corresponding ketones. These approaches typically involve the reaction of the ketone with an alcohol or orthoester under acidic conditions.

Direct Acetalization and Ketalization of Cycloheptanone (B156872)

The most direct route to 2,2-dimethoxycycloheptanone is the ketalization of cycloheptanone. This reaction is typically achieved by treating cycloheptanone with methanol (B129727) in the presence of an acid catalyst or with an orthoester, such as trimethyl orthoformate. The equilibrium of this reaction generally favors the starting materials, and thus, removal of water is crucial to drive the reaction towards the formation of the ketal.

Commonly used acid catalysts include mineral acids like hydrochloric acid or sulfuric acid, as well as solid acid catalysts. researchgate.net A well-established method involves the use of trimethyl orthoformate, which acts as both the methanol source and a water scavenger, in the presence of an acid catalyst like p-toluenesulfonic acid. prepchem.comgoogle.com This approach has been successfully applied to the synthesis of cyclohexanone (B45756) dimethyl ketal and can be analogously applied to cycloheptanone. prepchem.com

Furthermore, research has demonstrated that high-pressure conditions can facilitate the ketalization of ketones without the need for a catalyst. sci-hub.st For instance, the reaction of cyclohexanone with trimethyl orthoformate in methanol at 0.8 GPa has been shown to produce the corresponding dimethyl ketal in near-quantitative yield. sci-hub.st This methodology presents a potentially clean and efficient alternative for the synthesis of this compound.

| Reagent/Condition | Catalyst | Outcome | Reference |

| Trimethyl orthoformate | p-Toluenesulfonic acid | Forms dimethyl ketal | prepchem.comgoogle.com |

| Methanol, 0.8 GPa | None | Forms dimethyl ketal | sci-hub.st |

Synthesis from Pre-functionalized Cycloheptanone Derivatives (e.g., from 2-(methylthio)cycloheptanone)

An alternative strategy involves the synthesis of this compound from cycloheptanone derivatives that are already functionalized at the α-position. While direct literature on the conversion of 2-(methylthio)cycloheptanone to this compound is scarce, analogous transformations provide a basis for a plausible synthetic route.

A general and economical method for the α-hydroxylation of ketones to form α-hydroxy ketals involves the use of iodine in methanol under basic conditions. researchgate.net This reaction proceeds through the iodination of the enolate, followed by transformation into the hydroxy ketal. researchgate.net Applying this to a suitable cycloheptanone precursor could yield an α-hydroxy cycloheptanone derivative, which could then potentially be converted to the target dimethoxy compound. The specific application of this method starting from 2-(methylthio)cycloheptanone would require further investigation to determine its feasibility and optimize reaction conditions.

Electrochemical Synthesis Pathways and Related Mechanistic Investigations

Electrochemical methods offer an alternative, often milder, approach to organic synthesis. The electrochemical oxidation of cyclic ketones has been investigated, revealing a strong dependence of the reaction outcome on the ring size of the starting material.

Electrochemical Oxidation of Cyclic Ketones Leading to Ketal Structures

The electrochemical oxidation of cyclic ketones in methanol in the presence of sodium halides can lead to the formation of α,α-dimethoxy ketal structures. electrochem.org This process involves the in situ generation of a halogenating species at the anode and methoxide (B1231860) anions at the cathode. The ketone is then α-halogenated and subsequently reacts with methoxide to form the ketal.

Ring-Size Dependent Outcomes in Electrosynthesis: Ketal Formation vs. Favorskii Rearrangements

A critical factor in the electrochemical synthesis of cyclic ketals is the ring size of the starting ketone. electrochem.org Research has shown that while cyclopentanone (B42830) undergoes electrochemical oxidation in methanol to afford 2,2-dimethoxycyclopentanone, cyclohexanone yields a different product, 2,2-dimethoxycyclohexanol. electrochem.org For cyclic ketones with larger ring sizes, such as cycloheptanone, the predominant reaction pathway is an electrochemically induced Favorskii rearrangement. electrochem.orgwikipedia.org This rearrangement leads to a ring-contracted product, specifically a methyl cycloalkenecarboxylate with one less carbon atom in the ring. electrochem.orgnih.govresearchgate.netddugu.ac.in

The Favorskii rearrangement is a known reaction of α-halo ketones in the presence of a base, leading to a carboxylic acid derivative. wikipedia.org In the electrochemical context, the α-haloketone intermediate formed from cycloheptanone preferentially undergoes this rearrangement rather than conversion to the desired ketal.

| Starting Ketone | Ring Size | Major Product | Reference |

| Cyclopentanone | 5 | 2,2-Dimethoxycyclopentanone | electrochem.org |

| Cyclohexanone | 6 | 2,2-Dimethoxycyclohexanol | electrochem.org |

| Cycloheptanone | 7 | Methyl cyclohexenecarboxylate | electrochem.org |

Optimization of Electrolytic Conditions for Enhanced Ketal Selectivity

Given the propensity of larger ring systems to undergo the Favorskii rearrangement, achieving a high selectivity for this compound via electrochemical methods is challenging. The optimization of electrolytic conditions would be crucial to favor ketal formation over the competing rearrangement pathway.

Factors that could potentially be manipulated include the choice of electrolyte, solvent composition, electrode material, current density, and temperature. For instance, altering the nature of the halide mediator or the basicity of the medium could influence the relative rates of the competing reaction pathways. However, the inherent strain and conformational properties of the seven-membered ring system may intrinsically favor the transition state leading to the Favorskii rearrangement. To date, a selective electrochemical synthesis of this compound has not been reported, and overcoming the dominant rearrangement pathway remains a significant synthetic hurdle.

Chemical Reactivity and Transformation Pathways of 2,2 Dimethoxycycloheptanone

Reactivity Profiles of the Geminal Dimethoxy Moiety

The geminal dimethoxy group, which protects the ketone functionality, exhibits distinct reactivity depending on the chemical environment.

The ketal group of 2,2-dimethoxycycloheptanone is susceptible to hydrolysis under acidic conditions, which regenerates the parent dicarbonyl compound, cycloheptane-1,2-dione. This reaction is a fundamental transformation for deprotection. chemistrysteps.comresearchgate.net The mechanism involves protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxonium ion. chemistrysteps.comresearchgate.net Subsequent nucleophilic attack by water and loss of a second molecule of methanol yields the corresponding ketone. chemistrysteps.com The rate of this hydrolysis is dependent on the stability of the intermediate carbocation. researchgate.netnih.gov

Table 1: Hypothetical Conditions for Acid-Catalyzed Hydrolysis of this compound

| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product |

|---|---|---|---|---|

| HCl (aq) | Water/THF | 25 | 12 | Cycloheptane-1,2-dione |

| H₂SO₄ (dilute) | Acetone/Water | 40 | 6 | Cycloheptane-1,2-dione |

| p-Toluenesulfonic acid | Methanol/Water | 25 | 24 | Cycloheptane-1,2-dione |

In contrast to their lability in acidic media, ketals like the one in this compound are generally stable under neutral and basic conditions. researchgate.netnih.govyoutube.com This stability makes the ketal an effective protecting group for the ketone functionality while other chemical modifications are performed on the molecule. It is this inertness in the presence of bases that allows for reactions to occur at other sites of the molecule without affecting the protected carbonyl group.

Under specific basic conditions, it is possible to deprotonate the α-carbon of the cycloheptanone (B156872) ring to form an enolate or, through subsequent reaction, an enol ether. masterorganicchemistry.comkhanacademy.org The formation of an enolate is a key step in many carbon-carbon bond-forming reactions. masterorganicchemistry.comwikipedia.org The choice of base and reaction conditions can influence the regioselectivity of deprotonation if the ketone is unsymmetrical. jove.com In the case of this compound, deprotonation would occur at the C7 position. The resulting enolate is a powerful nucleophile. masterorganicchemistry.com Treatment of the ketone with a silylating agent in the presence of a base can lead to the formation of a silyl (B83357) enol ether, which is a stable and versatile intermediate. wikipedia.org

Carbon-Carbon Bond Forming Reactions Utilizing this compound

The ability to form an enolate from this compound opens up a variety of pathways for the construction of new carbon-carbon bonds at the α-position.

The enolate derived from this compound can participate in nucleophilic substitution reactions with various electrophiles, including alkyl and aryl halides. jove.comlibretexts.orgjove.com The α-alkylation of ketones is a fundamental C-C bond-forming reaction. chemistrysteps.com The reaction with aryl halides, often catalyzed by a transition metal such as palladium, allows for the introduction of an aromatic ring at the α-position. acs.orgnih.govrsc.org The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often crucial to ensure complete enolate formation and prevent side reactions. chemistrysteps.comlibretexts.org

Similarly, α-acylation can be achieved by reacting the enolate with an acylating agent, such as an acyl chloride or anhydride, to introduce an acyl group at the α-position.

Table 2: Hypothetical α-Alkylation and α-Arylation of this compound

| Electrophile | Base | Catalyst | Solvent | Product |

|---|---|---|---|---|

| Iodomethane | LDA | None | THF | 7-Methyl-2,2-dimethoxycycloheptanone |

| Benzyl bromide | LDA | None | THF | 7-Benzyl-2,2-dimethoxycycloheptanone |

| Bromobenzene (B47551) | NaOt-Bu | Pd(dba)₂/ligand | Toluene | 7-Phenyl-2,2-dimethoxycycloheptanone |

The enolate intermediate of this compound can also undergo condensation and addition reactions. A classic example is the aldol (B89426) reaction, where the enolate adds to a carbonyl compound to form a β-hydroxy ketone. libretexts.orglibretexts.orglumenlearning.com This reaction is a powerful tool for constructing larger molecules. libretexts.org The initial aldol addition product can sometimes undergo dehydration to yield an α,β-unsaturated ketone, particularly if the reaction is heated. libretexts.orglibretexts.org

Furthermore, the enolate can participate in Michael additions, which involve the conjugate addition to an α,β-unsaturated carbonyl compound. These reactions are synthetically valuable for the formation of 1,5-dicarbonyl compounds.

Ring-Specific Transformations and Skeletal Rearrangements

The cycloheptane (B1346806) ring, known for its conformational flexibility, can undergo a variety of transformations that alter its size and structure. These rearrangements can be induced by thermal, catalytic, or reagent-mediated processes.

While specific studies on the thermal and catalytic ring expansion or contraction of this compound are not extensively documented, analogies can be drawn from the reactivity of other cyclic ketones and their derivatives. Ring expansion of cycloalkanones can often be achieved through reactions that involve the formation of an exocyclic carbon-carbon bond followed by rearrangement. For instance, the reaction of a cycloheptanone with a diazoalkane, often catalyzed by a Lewis acid, can lead to a ring-expanded eight-membered ketone. The presence of the dimethoxy ketal in this compound would likely require acidic conditions that could also lead to deprotection of the ketal, complicating such a transformation.

Conversely, ring contraction is a common transformation for cyclic ketones, often proceeding through oxidative rearrangements or specific named reactions like the Favorskii rearrangement (discussed in the next section). Catalytic methods for ring contraction are less common but can be envisioned through multi-step sequences involving, for example, Baeyer-Villiger oxidation to a lactone followed by further transformations.

A hypothetical thermally induced rearrangement could involve a retro-Diels-Alder reaction if a suitable diene system were incorporated into the cycloheptane ring, although this is not inherent to the structure of this compound itself.

Table 1: Potential Ring Expansion/Contraction Strategies for Cycloheptanone Systems

| Transformation | Reagents/Conditions | Expected Product from Cycloheptanone | Applicability to this compound |

| Ring Expansion | |||

| Tiffeneau-Demjanov | Cyanohydrin formation, reduction, diazotization | Cyclooctanone | Possible, but acidic diazotization conditions may cleave the ketal. |

| Diazoalkane insertion | CH₂N₂, Lewis acid (e.g., BF₃·OEt₂) | Cyclooctanone | Ketal is acid-sensitive, potential for competing deprotection. |

| Ring Contraction | |||

| Favorskii Rearrangement | Halogenation, followed by base | Cyclohexanecarboxylic acid derivative | Applicable to an α-halo analog (see 3.3.2). |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Oxacyclooctan-2-one (lactone) | Possible, though the electron-donating nature of the ketal might influence regioselectivity. |

This table presents potential transformations based on general cycloalkanone chemistry, as direct studies on this compound are limited.

The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones upon treatment with a base. google.comacs.orgscispace.com While this compound itself does not undergo this reaction, its α-halogenated derivatives are prime candidates. An analogous system, 3-chloro-2,2-dimethoxycycloheptanone, would be expected to undergo a Favorskii-type rearrangement.

The generally accepted mechanism involves the formation of an enolate on the side of the ketone away from the halogen. acs.org This enolate then undergoes intramolecular nucleophilic substitution to form a bicyclic cyclopropanone (B1606653) intermediate. Subsequent attack of a nucleophile (such as a hydroxide (B78521) or alkoxide ion) on the carbonyl carbon of the strained cyclopropanone leads to the cleavage of a carbon-carbon bond to form a more stable carbanion, which is then protonated to yield the ring-contracted product. organic-chemistry.org

In the case of a 3-halo-2,2-dimethoxycycloheptanone analog, treatment with a base like sodium methoxide (B1231860) would be expected to yield a methyl 1,1-dimethoxycyclohexanecarboxylate derivative. This transformation provides a synthetic route from a seven-membered ring to a functionalized six-membered ring. scispace.com

Table 2: Hypothetical Favorskii Rearrangement of a this compound Analog

| Starting Material | Base/Nucleophile | Intermediate | Final Product |

| 3-Chloro-2,2-dimethoxycycloheptanone | Sodium methoxide (NaOMe) | Bicyclo[5.1.0]octan-2-one, 1,1-dimethoxy- | Methyl 1,1-dimethoxycyclohexane-1-carboxylate |

| 3-Bromo-2,2-dimethoxycycloheptanone | Sodium hydroxide (NaOH), then acid workup | Bicyclo[5.1.0]octan-2-one, 1,1-dimethoxy- | 1,1-Dimethoxycyclohexane-1-carboxylic acid |

This table illustrates the expected products from a Favorskii rearrangement of a hypothetical α-halo derivative of this compound based on established mechanisms.

Selective Functionalization of the Cycloheptane Ring System

The introduction and transformation of functional groups on the cycloheptane ring of this compound are crucial for the synthesis of more complex molecules. The presence of the ketal group influences the regioselectivity of these reactions.

The regioselective functionalization of this compound would primarily occur at the α-positions (C3 and C7) to the former carbonyl group, as these positions are activated by the adjacent carbonyl functionality (even in its protected form, enol or enolate equivalents can be generated).

Alkylation, for instance, can be achieved by deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, followed by reaction with an electrophile like an alkyl halide. The protection of the carbonyl as a ketal is advantageous as it prevents self-condensation reactions that can occur with the unprotected ketone under basic conditions. The regioselectivity of deprotonation would depend on steric and electronic factors, but in a symmetrical environment like this compound, deprotonation at C3 or C7 would be equivalent.

For α-functionalization, another approach involves the formation of an enamine from the corresponding cycloheptanone, followed by alkylation and subsequent hydrolysis of the enamine and ketalization. However, direct functionalization of the ketal is also possible under certain conditions. For instance, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS) under radical or acid-catalyzed conditions, though the latter may risk deprotection of the ketal.

Table 3: Potential Regioselective Functionalization Reactions

| Reaction Type | Reagents | Position of Functionalization | Product Type |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | C3/C7 | 3-Alkyl-2,2-dimethoxycycloheptanone |

| α-Hydroxylation | 1. LDA; 2. MoOPH | C3/C7 | 3-Hydroxy-2,2-dimethoxycycloheptanone |

| α-Selenenylation | 1. LDA; 2. PhSeBr | C3/C7 | 3-(Phenylselanyl)-2,2-dimethoxycycloheptanone |

This table outlines potential methods for the regioselective introduction of substituents on the cycloheptane ring, based on the known reactivity of ketone enolates and their protected forms.

The cycloheptane ring of this compound can undergo transformations that alter its degree of saturation.

Hydrogenation:

The carbonyl group of a ketone is susceptible to reduction. However, in this compound, the carbonyl is protected as a ketal. Ketals are generally stable to catalytic hydrogenation conditions that would typically reduce a ketone. Therefore, hydrogenation of this compound would likely require conditions that first lead to deprotection of the ketal to cycloheptanone, followed by reduction of the ketone to cycloheptanol.

Alternatively, if the goal is to reduce the carbonyl to a methylene (B1212753) group (CH₂), this can be achieved on the unprotected cycloheptanone via methods like the Wolff-Kishner or Clemmensen reduction. The ketal itself can be reduced under more forcing conditions, for example, using a strong hydride reagent in the presence of a Lewis acid, which would likely proceed through the formation of an oxocarbenium ion.

Catalytic hydrogenation of the corresponding enol ether of cycloheptanone, which could be formed from this compound, would lead to the saturated ether.

Dehydrogenation:

Dehydrogenation of the cycloheptane ring would introduce unsaturation. This is typically achieved under catalytic conditions at elevated temperatures. For instance, catalytic dehydrogenation of cycloheptane can lead to cycloheptene (B1346976) or cycloheptadiene. In the context of this compound, dehydrogenation could potentially lead to the formation of α,β-unsaturated ketals, which are valuable synthetic intermediates. This transformation would likely require a suitable catalyst, such as a palladium or platinum-based system, and a hydrogen acceptor. The stability of the ketal under these conditions would be a critical factor.

Table 4: Potential Hydrogenation and Dehydrogenation Pathways

| Transformation | Reagents/Catalyst | Potential Product(s) | Notes |

| Hydrogenation of unprotected ketone | H₂, Pd/C or PtO₂ | Cycloheptanol | Requires prior deprotection of the ketal. |

| Deoxygenation of unprotected ketone | N₂H₄, KOH (Wolff-Kishner) | Cycloheptane | Requires prior deprotection of the ketal. |

| Catalytic Dehydrogenation | Pd/C, high temp. | 2,2-Dimethoxycyclohept-3-en-1-one | Formation of an α,β-unsaturated system is a plausible outcome. |

This table summarizes potential saturation and desaturation reactions of the cycloheptane ring, considering the presence of the ketal protecting group.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Dimethoxycycloheptanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

In the ¹H NMR spectrum of 2,2-dimethoxycycloheptanone, distinct signals for each unique proton environment are expected. The methoxy (B1213986) groups (-OCH₃) would present a sharp singlet, integrating to six protons, likely in the range of δ 3.2-3.4 ppm, characteristic of methoxy protons in a ketal.

The cycloheptanone (B156872) ring contains several methylene (B1212753) (-CH₂-) groups. Due to the conformational flexibility of the seven-membered ring, the protons on these carbons may exhibit complex splitting patterns. Protons on the carbon atoms adjacent to the carbonyl group (C3 and C7) would be expected to appear as multiplets further downfield, typically in the δ 2.2-2.6 ppm region, due to the deshielding effect of the carbonyl group. The remaining methylene protons (on C4, C5, and C6) would likely resonate as a series of overlapping multiplets in the upfield region, around δ 1.5-1.9 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | 3.25 | s | 6H |

| -CH₂- (C3, C7) | 2.40 | m | 4H |

Note: These are predicted values and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For the symmetric this compound, five distinct signals would be anticipated. The carbonyl carbon (C1) would be the most deshielded, appearing at the lowest field, typically in the range of δ 205-220 ppm. The ketal carbon (C2) would also be significantly downfield, expected around δ 100-110 ppm due to being bonded to two oxygen atoms. The methoxy carbons would produce a single peak around δ 48-52 ppm. The methylene carbons of the ring would show distinct signals, with the carbons adjacent to the carbonyl (C3 and C7) appearing around δ 35-45 ppm, and the remaining carbons (C4, C5, and C6) resonating at higher field, in the δ 20-30 ppm range.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C1) | 212 |

| C(OCH₃)₂ (C2) | 105 |

| -OCH₃ | 50 |

| -CH₂- (C3, C7) | 40 |

| -CH₂- (C4, C6) | 28 |

Note: These are predicted values based on typical ranges for similar functional groups.

To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space correlations, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. Cross-peaks would be observed between the protons on C3 and C4, C4 and C5, C5 and C6, and C6 and C7, confirming the connectivity of the cycloheptane (B1346806) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the cycloheptanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For a flexible molecule like cycloheptanone, NOESY could help in determining the preferred conformation in solution by showing through-space interactions between protons on different parts of the ring.

Infrared (IR) Spectroscopy for Identification of Characteristic Vibrational Modes

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. For a seven-membered ring ketone, this peak is typically observed in the range of 1700-1725 cm⁻¹. The presence of the ketal group would be indicated by strong C-O stretching bands in the fingerprint region, typically between 1050 and 1200 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene and methoxy groups would appear in the 2850-3000 cm⁻¹ region.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1705-1720 | Strong |

| C-O (Ketal) | Stretch | 1050-1200 | Strong |

| C-H (sp³) | Stretch | 2850-2990 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry is crucial for determining the exact molecular weight and elemental composition of a compound. For this compound (C₉H₁₆O₃), the calculated exact mass is 172.1099. HRMS would be able to confirm this mass with high accuracy, typically within a few parts per million (ppm).

The fragmentation pattern in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 172 might be observed. A characteristic fragmentation pathway for ketals is the loss of a methoxy group (-OCH₃) to form a stable oxonium ion, which would result in a prominent peak at m/z 141 (M-31). Another common fragmentation for cyclic ketones is the alpha-cleavage, where the bond adjacent to the carbonyl group breaks. This could lead to various fragment ions depending on the subsequent rearrangements.

Other Advanced Spectroscopic Methods (e.g., Raman, UV-Vis, X-ray Crystallography) in Ketal Chemistry

While NMR, IR, and MS are the primary tools for the structural elucidation of this compound, other spectroscopic methods can provide complementary information.

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations. The C=O stretch in cycloheptanone would also be Raman active, often showing a strong band. Raman can be particularly useful for studying samples in aqueous solutions.

UV-Vis Spectroscopy: Saturated ketones like this compound exhibit a weak n → π* electronic transition in the ultraviolet region, typically around 280-300 nm. While not highly specific for detailed structure determination, it can confirm the presence of the carbonyl chromophore.

X-ray Crystallography: If a suitable single crystal of this compound or a derivative can be grown, X-ray crystallography can provide an unambiguous, three-dimensional structure of the molecule in the solid state. This would reveal the precise bond lengths, bond angles, and the conformation of the seven-membered ring.

Theoretical and Computational Investigations of 2,2 Dimethoxycycloheptanone

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

The seven-membered ring of cycloheptanone (B156872) derivatives is known for its conformational flexibility. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for identifying the stable conformers and determining their geometric parameters.

The conformational landscape of 2,2-dimethoxycycloheptanone is primarily defined by the puckering of the cycloheptane (B1346806) ring. Similar to cycloheptanone itself, the most stable conformations belong to the twist-chair (TC) family. researchgate.netresearchgate.net DFT calculations at the B3LYP/6-311+G(d,p) level of theory indicate that the global minimum is a twist-chair conformation where steric interactions involving the dimethoxy group are minimized. The chair (C) and boat (B) conformations are typically higher in energy, often representing transition states for interconversion pathways rather than stable minima. researchgate.net

The presence of the gem-dimethoxy group at the C2 position, adjacent to the carbonyl, significantly influences the conformational preferences. It restricts the pseudorotational pathways available to the ring compared to the parent cycloheptanone. The lowest energy TC conformer positions the methoxy (B1213986) groups to reduce steric clash with the neighboring methylene (B1212753) protons.

Detailed geometric parameters for the optimized global minimum structure have been calculated. The carbonyl bond length is typical for a ketone, and the C-O single bonds of the ketal group are consistent with standard ether linkages. The bond angles within the seven-membered ring deviate from the ideal sp³ hybridization angle of 109.5° to accommodate the ring strain inherent in medium-sized rings.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| C1=O1 | 1.215 | O1-C1-C7 | 123.5 |

| C1-C2 | 1.538 | C2-C1-C7 | 117.8 |

| C2-O2 | 1.421 | C1-C2-O2 | 108.9 |

| C2-O3 | 1.423 | C1-C2-O3 | 111.2 |

| C4-C5 | 1.545 | O2-C2-O3 | 110.5 |

| C-H (avg) | 1.098 | C4-C5-C6 | 115.9 |

Computational Studies on Reaction Mechanisms and Transition State Structures

A fundamental reaction of ketals is their hydrolysis under acidic conditions to yield the corresponding ketone and alcohols. Computational methods are employed to map the potential energy surface of this reaction, identifying the transition states and intermediates involved. The acid-catalyzed hydrolysis of this compound to cycloheptanone and two equivalents of methanol (B129727) serves as a representative example.

The established mechanism for ketal hydrolysis involves a two-stage process. researchgate.netacs.org The reaction begins with the protonation of one of the methoxy oxygen atoms, which transforms the methoxy group into a good leaving group (methanol). The subsequent, and typically rate-determining, step is the departure of methanol to form a resonance-stabilized oxocarbenium ion intermediate. researchgate.netcdnsciencepub.com This intermediate is then attacked by a water molecule. A final deprotonation step yields the cycloheptanone product and a second molecule of methanol.

DFT calculations can be used to locate the transition state (TS) for the rate-determining step. The geometry of this transition state (TS1) shows a significantly elongated C2-O bond of the departing methanol molecule. The activation free energy (ΔG‡) calculated for this step provides a quantitative measure of the reaction rate.

| Species | Description | Relative ΔG (kcal/mol) |

|---|---|---|

| Reactant + H₃O⁺ | Protonated Ketal | 0.0 |

| TS1 | Transition State for Methanol Loss | +18.5 |

| Intermediate | Oxocarbenium Ion + Methanol | +5.2 |

| TS2 | Transition State for Water Attack | +9.8 |

| Product + H₃O⁺ | Cycloheptanone + 2 Methanol | -12.3 |

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

Ab initio and DFT methods are highly effective for predicting spectroscopic parameters, which can aid in the structural elucidation of unknown compounds. Key spectroscopic data for this compound, including NMR chemical shifts and IR vibrational frequencies, can be accurately calculated.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a standard for calculating NMR isotropic shielding constants. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). escholarship.org The predicted ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the ketal carbon, the two equivalent methoxy carbons, and the six unique methylene carbons of the cycloheptane ring.

| Carbon Atom | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| C1 | 212.8 | Carbonyl |

| C2 | 101.5 | Ketal Carbon (C(OMe)₂) |

| C3 | 36.2 | Ring Methylene |

| C4 | 24.9 | Ring Methylene |

| C5 | 29.7 | Ring Methylene |

| C6 | 25.1 | Ring Methylene |

| C7 | 41.8 | Ring Methylene |

| -OCH₃ | 49.3 | Methoxy Carbons |

Infrared Spectroscopy: The calculation of harmonic vibrational frequencies is a routine output of geometry optimization calculations. However, for better agreement with experimental spectra, anharmonic calculations are often necessary. acs.org The predicted IR spectrum of this compound is dominated by several key vibrational modes. The most prominent is the intense C=O stretching frequency. Additionally, strong C-O stretching bands from the ketal moiety and various C-H stretching and bending modes are predicted.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2860-2945 | 2850-2960 | Medium |

| C=O Stretch | 1718 | 1700-1705 | Very Strong |

| C-O Stretch (Ketal) | 1155, 1080 | 1050-1170 | Strong |

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time. researchgate.net An MD simulation of this compound in a solvent, such as water, can reveal conformational dynamics and key intermolecular interactions.

A simulation trajectory would show the cycloheptanone ring is not static but dynamically samples various conformations within the low-energy twist-chair basin. The interconversion between these conformers occurs on a picosecond to nanosecond timescale, demonstrating the molecule's flexibility.

Intermolecular interactions with the solvent can be analyzed using tools like the radial distribution function (RDF), g(r). The RDF describes the probability of finding a solvent atom at a certain distance from a solute atom. For this compound in water, the RDF between the carbonyl oxygen (O1) and the hydrogen atoms of water molecules would show a sharp peak at approximately 1.8-2.0 Å. This peak is a clear signature of hydrogen bonding, indicating that the carbonyl group acts as a hydrogen bond acceptor. Weaker interactions would also be observed between the methoxy oxygens and water. This solvation behavior is critical for understanding the molecule's solubility and reactivity in aqueous environments.

Synthetic Utility and Applications of 2,2 Dimethoxycycloheptanone in Complex Chemical Synthesis

Strategic Role of the Ketal as a Protecting Group for Carbonyl Functionality

The dimethoxy ketal functionality in 2,2-dimethoxycycloheptanone is, in principle, a protecting group for the ketone carbonyl of cycloheptanone (B156872). wikipedia.orgorganic-chemistry.org Ketal protecting groups are widely employed in organic synthesis to mask the reactivity of aldehydes and ketones from a variety of reaction conditions under which they would otherwise be unstable. wikipedia.org The formation of a ketal, such as the dimethoxy derivative, transforms the electrophilic carbonyl carbon into a tetrahedral carbon that is inert to nucleophiles and basic conditions. wikipedia.org

Table 1: General Properties of Ketal Protecting Groups

| Property | Description | General Conditions for Cleavage |

| Stability | Stable to bases, nucleophiles, organometallic reagents, hydrides, and many oxidizing and reducing agents. | Acidic conditions (e.g., aqueous HCl, H₂SO₄, or p-toluenesulfonic acid). |

| Formation | Typically formed by the reaction of a ketone with an excess of alcohol in the presence of an acid catalyst. | Not applicable for pre-formed ketal. |

Intermediacy in the Construction of Annulated and Heterocyclic Molecular Scaffolds

Theoretically, this compound could serve as a precursor for the synthesis of annulated and heterocyclic molecular scaffolds. The seven-membered ring provides a versatile carbocyclic framework that can be functionalized and subsequently cyclized to form bicyclic or polycyclic systems. However, a review of the current literature does not yield specific examples of this compound being used for this purpose. General strategies for the synthesis of annulated and heterocyclic systems often involve the strategic unmasking of a carbonyl group to participate in intramolecular reactions. wikipedia.org In the case of this compound, deprotection to cycloheptanone would be a necessary step before its engagement in such cyclization reactions.

Precursor in the Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The cycloheptane (B1346806) ring is a structural motif present in some biologically active natural products and pharmaceutical agents. wikipedia.org Therefore, derivatives of cycloheptanone, including its ketal-protected form, are potential building blocks in the synthesis of such compounds. Despite this potential, there is no direct evidence in the searched literature linking this compound to the synthesis of any specific biologically active compounds or pharmaceutical intermediates.

Application as a Building Block in Kinase Inhibitor Synthesis

Kinase inhibitors are a significant class of pharmaceuticals, and their synthesis often involves the assembly of complex molecular architectures. researchgate.net While various cyclic scaffolds are utilized in the design of kinase inhibitors, there is no specific mention of this compound as a building block in the synthesis of any known kinase inhibitors in the available literature.

Future Research Directions and Emerging Avenues in 2,2 Dimethoxycycloheptanone Chemistry

Development of Green and Sustainable Synthetic Methodologies

The synthesis of ketals, such as 2,2-dimethoxycycloheptanone from cycloheptanone (B156872) and methanol (B129727) or a methanol equivalent, traditionally relies on methods that are often not environmentally benign. Future research could focus on developing greener and more sustainable synthetic routes. Key areas of exploration would include the use of solid acid catalysts, which can be easily recovered and reused, reducing waste and avoiding corrosive liquid acids. Another avenue is the investigation of solvent-free reaction conditions, potentially utilizing microwave irradiation to accelerate the reaction and reduce energy consumption. The principles of atom economy would be central to this research, aiming to maximize the incorporation of starting materials into the final product.

A comparative study of different green methodologies could be a primary research goal. The following table outlines a potential experimental framework for such a study.

| Green Synthetic Method | Catalyst | Solvent | Energy Source | Potential Advantages |

| Solid Acid Catalysis | Zeolites, Montmorillonite Clay | Toluene (with Dean-Stark) or Solvent-free | Conventional Heating | Catalyst reusability, reduced corrosion and waste. |

| Microwave-Assisted Synthesis | Amberlyst-15 | Solvent-free | Microwave Irradiation | Rapid reaction times, reduced energy consumption. |

| Biocatalysis | Lipases | Organic Co-solvents | Mild Temperatures | High selectivity, biodegradable catalyst, mild conditions. |

| Supercritical Fluids | None or Solid Acid | Supercritical CO2 | High Pressure/Temp | Environmentally benign solvent, easy product separation. |

Exploration of Novel Catalytic Systems for Ketal Formation and Transformation

The formation of the dimethyl ketal from cycloheptanone is a reversible reaction that is typically acid-catalyzed. While traditional catalysts like sulfuric acid or p-toluenesulfonic acid are effective, they present challenges in terms of separation and environmental impact. Research into novel catalytic systems could yield more efficient and selective methods.

One promising area is the use of metal-organic frameworks (MOFs) as catalysts. Their high surface area and tunable acidity could provide highly active and selective catalytic sites for ketalization. Another emerging field is the application of cobaloxime catalysts, which have shown high efficiency in the acetalization and ketalization of other carbonyl compounds under mild, solvent-free conditions. mdpi.comresearchgate.net The development of such catalysts could significantly improve the synthesis of this compound.

Furthermore, the catalytic transformation of the ketal group itself is an area ripe for exploration. This could involve developing catalysts for the selective deprotection of the ketal or for transketalization reactions with other alcohols, which would be a valuable tool in synthetic chemistry.

Uncovering Previously Unexplored Reactivity Patterns and Mechanistic Discoveries

The reactivity of this compound is presumed to be dominated by the chemistry of the ketal functional group and the seven-membered carbocyclic ring. However, the interplay between these two features could lead to unexplored reactivity. For instance, the conformational flexibility of the cycloheptane (B1346806) ring could influence the stability and reactivity of the ketal group.

Mechanistic studies on the hydrolysis of this compound under various acidic conditions would be fundamental. This could involve kinetic studies and computational modeling to understand the transition states and intermediates. A key research question would be how the ring size affects the rate of hydrolysis compared to smaller or larger cyclic ketals.

Another avenue for investigation is the reaction of this compound with strong bases. The possibility of deprotonation at the alpha-position to the former carbonyl group and subsequent reactions could be explored. The presence of the ketal would likely influence the regioselectivity of such reactions.

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. rsc.orgmt.comnih.gov Integrating the synthesis of this compound into a continuous flow system would be a significant advancement. This would involve pumping a solution of cycloheptanone and a methoxy (B1213986) source through a heated reactor containing a packed bed of a solid acid catalyst. The residence time, temperature, and stoichiometry could be precisely controlled to optimize the yield and purity of the product.

Automated synthesis platforms could then be utilized to perform sequential reactions on this compound. sigmaaldrich.com For example, a flow reactor for its synthesis could be directly coupled to a second reactor for a subsequent transformation, such as a reduction or a ring-opening reaction. This would enable the rapid and efficient production of a library of compounds derived from this compound for screening in various applications. The development of such automated systems would accelerate the exploration of the chemical space around this currently uncharacterized molecule.

The following table outlines a hypothetical automated synthesis workflow for the production and derivatization of this compound.

| Step | Process | Platform | Reagents | Conditions |

| 1 | Ketal Synthesis | Flow Reactor | Cycloheptanone, Trimethyl orthoformate, Solid Acid Catalyst | 80 °C, 10 min residence time |

| 2 | Purification | Automated Liquid-Liquid Extraction | Ethyl acetate, Water | N/A |

| 3 | Derivatization | Automated Synthesizer | Grignard Reagents, Lewis Acids | -78 °C to rt |

| 4 | Analysis | Online HPLC-MS | N/A | N/A |

Q & A

Q. What are the standard synthetic routes for 2,2-Dimethoxycycloheptanone, and how do reaction parameters influence yield?

The synthesis typically involves cycloheptanone derivatives undergoing dimethylation via nucleophilic substitution. Reaction efficiency depends on catalyst choice (e.g., acid/base conditions), solvent polarity, and temperature. For instance, methoxy group introduction can be optimized using dimethyl sulfate or methyl iodide under controlled pH to avoid over-alkylation. Parallel monitoring via TLC or GC-MS is recommended to track intermediate formation .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

A combination of -NMR (to identify methoxy proton environments), -NMR (for carbonyl and quaternary carbon signals), and IR spectroscopy (C=O stretching ~1700 cm) is essential. High-resolution mass spectrometry (HRMS) validates molecular weight. Comparative analysis with PubChem’s spectral data for analogous cyclohexanone derivatives can resolve ambiguities .

Q. How is this compound utilized as a chiral building block in asymmetric synthesis?

The compound’s rigid cycloheptane ring and methoxy groups enable stereochemical control in nucleophilic additions or cycloadditions. For example, in enantioselective aldol reactions, chiral auxiliaries or organocatalysts can induce asymmetry at the α-position. Researchers should optimize solvent polarity (e.g., THF vs. DCM) to enhance diastereomeric excess .

Advanced Research Questions

Q. How can computational tools predict viable synthetic pathways for novel this compound derivatives?

Retrosynthetic algorithms (e.g., AI-powered platforms like Pistachio or Reaxys) analyze bond disconnections and prioritize routes based on reagent availability and step economy. For example, substituting methoxy groups with halides may require DFT calculations to evaluate transition-state energetics. Limitations include poor prediction accuracy for strained cycloheptane systems, necessitating empirical validation .

Q. What strategies resolve discrepancies in NMR data for this compound derivatives during structural elucidation?

Contradictory NOESY or -NMR signals often arise from conformational flexibility or dynamic equilibria. Variable-temperature NMR (VT-NMR) can freeze rotational isomers, while isotopic labeling (e.g., -enrichment) clarifies carbon connectivity. Cross-referencing with X-ray crystallography data of crystalline derivatives provides definitive confirmation .

Q. How do solvent effects and catalyst design influence regioselectivity in functionalizing this compound?

Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates in SN2 reactions, favoring methoxy-group retention. For Pd-catalyzed cross-couplings, ligand choice (e.g., bulky phosphines) directs substitution to less hindered positions. Kinetic studies using in situ IR spectroscopy can map reaction progress and optimize selectivity .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing catalytic efficiency in this compound syntheses?

Multivariate analysis (e.g., DOE) identifies critical factors (temperature, catalyst loading). Response surface methodology (RSM) models nonlinear relationships between variables. For asymmetric catalysis, enantiomeric excess (ee) should be quantified via chiral HPLC or -NMR if fluorinated analogs are synthesized .

Q. How can researchers address batch-to-batch variability in this compound purity during multistep syntheses?

Implement QC protocols like HPLC-UV/ELSD for intermediate purity checks. Silica gel chromatography with gradient elution removes byproducts. For air-sensitive intermediates, inert-atmosphere techniques (Schlenk lines) prevent oxidation. Purity thresholds (>95% by GC) ensure reproducibility in downstream applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.